3-Chloro-N-(6-chloro-o-tolyl)propionamide is an organic compound with the molecular formula and a molecular weight of approximately 232.11 g/mol. It is recognized by its CAS number 39590-62-0 and is also referred to by synonyms such as 3-chloro-N-(2-chloro-6-methylphenyl)propanamide. This compound is classified as an amide, which is a functional group characterized by a carbonyl group linked to a nitrogen atom.
The synthesis of 3-chloro-N-(6-chloro-o-tolyl)propionamide typically involves the reaction of 6-chloro-o-toluidine with propionyl chloride in the presence of a base, such as pyridine or triethylamine. The reaction conditions must be carefully controlled to ensure high yield and purity of the product.
The molecular structure of 3-chloro-N-(6-chloro-o-tolyl)propionamide features a propionamide backbone with two chlorine substituents on the aromatic ring. The structural representation can be described using the SMILES notation: c1(NC(CCCl)=O)c(Cl)cccc1C
.
3-Chloro-N-(6-chloro-o-tolyl)propionamide can participate in various chemical reactions typical of amides, including hydrolysis, acylation, and nucleophilic substitutions.
The mechanism of action for 3-chloro-N-(6-chloro-o-tolyl)propionamide, particularly in biological contexts, often involves its interaction with specific biological targets, potentially acting as an inhibitor or modulator in various biochemical pathways.
CAS No.: 1260141-27-2
CAS No.: 2562-38-1
CAS No.: 27661-42-3
CAS No.:
CAS No.: 80751-52-6
CAS No.: 25291-67-2